molecular formula C19H27N3O4 B6081837 N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide

N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide

Cat. No. B6081837
M. Wt: 361.4 g/mol
InChI Key: DDQYAZNGBWKOIW-UHFFFAOYSA-N
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Description

N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide, also known as AMPA, is a compound that has been studied extensively due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to possess various biochemical and physiological effects.

Scientific Research Applications

N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, neuroprotective, and analgesic properties. Studies have also shown that N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide can improve cognitive function and memory retention. Additionally, N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide acts as a positive allosteric modulator of the N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide receptor, which is a subtype of the ionotropic glutamate receptor. This receptor plays a crucial role in the excitatory neurotransmission in the central nervous system. By modulating the activity of the N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide receptor, N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide can enhance synaptic transmission and improve cognitive function. Additionally, N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide has been found to have a neuroprotective effect by reducing excitotoxicity and oxidative stress.
Biochemical and Physiological Effects:
N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide has been found to have various biochemical and physiological effects. It can enhance synaptic transmission, improve cognitive function, and protect against neurodegeneration. Additionally, N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide has been found to have analgesic properties and can reduce inflammation. Studies have also shown that N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide can improve motor function and reduce the severity of seizures.

Advantages and Limitations for Lab Experiments

N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide has several advantages for lab experiments. It is stable and easy to synthesize, and its effects can be easily measured using electrophysiological techniques. However, one limitation of N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide is that it can have off-target effects on other glutamate receptors, which can complicate the interpretation of results. Additionally, the effects of N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide can vary depending on the experimental conditions, which can make it difficult to compare results across studies.

Future Directions

There are several future directions for research on N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide. One area of interest is the development of more selective N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide modulators that can target specific subtypes of the receptor. Additionally, further research is needed to understand the long-term effects of N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide on cognitive function and neurodegeneration. Another area of interest is the potential use of N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide in combination with other compounds for the treatment of neurological disorders. Finally, more research is needed to understand the mechanisms underlying the analgesic and anti-inflammatory effects of N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide.

Synthesis Methods

The synthesis of N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide involves the reaction of N-allyl-3-aminopiperidine-1-carboxamide with 2-methoxyphenylacetic acid chloride in the presence of a base. The resulting compound is then reacted with N-methyl-N-(tert-butoxycarbonyl)aminoacetaldehyde to obtain the final product. The synthesis of N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide has been optimized to produce high yields and purity.

properties

IUPAC Name

3-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-3-10-20-19(24)22-11-6-7-15(13-22)12-21-18(23)14-26-17-9-5-4-8-16(17)25-2/h3-5,8-9,15H,1,6-7,10-14H2,2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQYAZNGBWKOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCCN(C2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]-N-prop-2-enylpiperidine-1-carboxamide

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